3-chloro-1-phenylquinoxalin-2(1H)-one
Description
Properties
CAS No. |
181863-42-3 |
|---|---|
Molecular Formula |
C14H9ClN2O |
Molecular Weight |
256.689 |
IUPAC Name |
3-chloro-1-phenylquinoxalin-2-one |
InChI |
InChI=1S/C14H9ClN2O/c15-13-14(18)17(10-6-2-1-3-7-10)12-9-5-4-8-11(12)16-13/h1-9H |
InChI Key |
MXCVQRXOGWHGQX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3N=C(C2=O)Cl |
Origin of Product |
United States |
Chemical Reactivity, Transformation, and Derivatization Strategies
Functionalization at the C3-Position of Quinoxalin-2(1H)-ones
The introduction of diverse functional groups at the C3-position is a principal strategy for creating novel quinoxalinone derivatives. This is achieved through two main pathways: the direct C-H functionalization of the 1-phenylquinoxalin-2(1H)-one precursor or the subsequent nucleophilic displacement of the chlorine atom in 3-chloro-1-phenylquinoxalin-2(1H)-one.
Direct functionalization of the C-H bond at the C3 position of the quinoxalin-2(1H)-one ring is an atom-economical and efficient method for synthesis. nih.govmdpi.com These reactions are typically radical-mediated and have been developed under various conditions, including visible-light photoredox catalysis. nih.govrsc.org Electrocatalytic C-H activation has also been reported as a sustainable strategy that avoids the need for stoichiometric chemical oxidants or metal catalysts. plu.mx For instance, an electrocatalytic method has been used to synthesize 3-hydroxyalkylquinoxalin-2(1H)-ones from quinoxalin-2(1H)-ones and aliphatic aldehydes through a radical pathway. plu.mx Similarly, visible-light-driven transformations using hydrogen peroxide as a green oxidant can yield 3-alkylquinoxalin-2(1H)-ones. rsc.org
Building upon general C-H functionalization, specific methods for C3-arylation and C3-alkylation have been extensively developed for the quinoxalin-2(1H)-one core. These methods provide access to a wide array of derivatives with significant pharmaceutical potential. researchgate.netnih.gov
Arylation: Direct C3-arylation can be accomplished using various aryl sources under mild conditions. Visible-light-induced protocols are prominent, utilizing reagents such as aryl acyl peroxides, diaryliodonium salts, and aryl diazonium salts, often proceeding without the need for a metal catalyst or external photosensitizer. nih.govrsc.orgacs.orgresearchgate.net For example, a photoredox-catalyzed direct arylation using diaryliodonium triflates has been shown to be efficient for a broad variety of quinoxalin-2(1H)-ones. nih.gov Another green approach involves visible-light-induced arylation with arylhydrazines in water, which proceeds through an aryl radical intermediate. researchgate.net
| Arylating Agent | Catalyst/Conditions | Key Features | Reference |
|---|---|---|---|
| Aryl Acyl Peroxides | Visible Light, No Catalyst/Additive | Metal-free, green access to 3-arylquinoxalin-2(1H)-ones. | rsc.org |
| Diaryliodonium Triflates | Visible Light, Photoredox Catalyst | Broad scope, high functional group tolerance, operationally simple. | nih.gov |
| Diaryliodonium Tetrafluoroborates | Transition-Metal-Free, Room Temp. | Wide substrate scope, direct C-H functionalization. | acs.org |
| Arylhydrazines | Visible Light, H₂O Solvent | Environmentally friendly, moderate to good yields. | researchgate.net |
| Arylhydrazines | Iodosobenzene (PhIO) Oxidant | Mild conditions, broad substrate scope. | nih.gov |
Alkylation: Similar to arylation, direct C3-alkylation often proceeds via radical pathways. Phosphonium ylides have been employed as alkylating reagents in the presence of a base like potassium bicarbonate. rsc.org Visible-light-mediated methods have successfully utilized simple alkanes as alkyl radical precursors, with trifluoroacetic acid acting as a hydrogen atom transfer reagent and air as the oxidant. rsc.org Furthermore, hypervalent iodine(III) reagents can promote the three-component alkylation of quinoxalin-2(1H)-ones with unactivated alkenes and azides (TMSN₃), providing a route to β-azido alkyl derivatives. nih.gov
The chlorine atom at the C3 position of this compound is activated towards nucleophilic attack, making it an excellent leaving group for the synthesis of further derivatives. This reactivity is a cornerstone for introducing a variety of heteroatom-containing functional groups. The precursor itself is often generated by treating the corresponding quinoxalin-2(1H)-one with a chlorinating agent like phosphorus oxychloride (POCl₃). nih.gov
Reactions with nitrogen nucleophiles are common. For instance, treatment of 6-bromo-2-chloro-3-hydrazinylquinoxaline with sodium nitrite (B80452) leads to the formation of a tetrazolo[1,5-a]quinoxaline (B8696438) derivative, demonstrating the lability of the chloro group and subsequent cyclization. nih.gov The reaction of 3-chloro-quinoxalinones with various amines (primary or secondary) provides access to a diverse library of 3-amino-quinoxalinone derivatives, which have shown significant biological activity. nih.gov Similarly, substitution with other nucleophiles such as thiols or alcohols can be achieved to yield 3-thioether or 3-alkoxy derivatives, respectively. organic-chemistry.org
| Nucleophile | Conditions | Product Type | Reference |
|---|---|---|---|
| Hydrazine (B178648) (H₂NNH₂) | Ethanol (B145695) | 3-Hydrazinylquinoxalinone | nih.gov |
| Amines (R-NH₂) | Varies (e.g., heating in solvent) | 3-Aminoquinoxalinone | nih.gov |
| Sodium Azide (B81097) (NaN₃) | Varies | 3-Azidoquinoxalinone (tautomerizes) | nih.gov |
Reactions Involving the Quinoxalinone Ring System
While the C3-position is the most common site for derivatization, the benzo-fused portion of the quinoxalinone ring also undergoes chemical transformations, primarily through electrophilic substitution. The heterocyclic core can also be subject to oxidative reactions.
Electrophilic aromatic substitution (EAS) on the benzene (B151609) ring of the quinoxalinone core allows for the introduction of functional groups that can modulate the electronic properties and biological activity of the molecule.
Nitration: The nitration of quinoxalin-2(1H)-ones has been studied under metal-free conditions. rsc.orgnih.govresearchgate.net Using reagents like tert-butyl nitrite, the reaction can proceed regioselectively, typically affording nitration at the C7 or C5 position of the phenyl ring. rsc.orgnih.gov The precise location of substitution is influenced by the existing substituents on the ring. For instance, studies on quinoxalinones have shown that nitration can occur selectively at the C7-position without functionalizing the C3-position. nih.govresearchgate.net Standard nitrating conditions, such as mixed nitric and sulfuric acid, have also been employed for the nitration of the quinoxaline (B1680401) nucleus. researchgate.netrsc.org
| Nitrating Agent | Position of Nitration | Conditions | Reference |
|---|---|---|---|
| tert-Butyl Nitrite | C7 or C5 | Metal-free, radical process | rsc.orgnih.gov |
| Mixed Acid (HNO₃/H₂SO₄) | C5 | 40-50 °C | researchgate.net |
Halogenation: Halogenation of the aromatic ring can be achieved through standard electrophilic aromatic substitution reactions. For chlorination and bromination, reagents such as Cl₂/AlCl₃ and Br₂/FeBr₃ are typically used. youtube.com These reactions introduce halogen atoms onto the benzene portion of the quinoxalinone, further diversifying the available derivatives.
The quinoxalinone core itself can undergo oxidative transformations. A significant reaction is the oxidation of the quinoxalin-2(1H)-one to the corresponding quinoxaline-2,3(1H,4H)-dione. This transformation can be achieved using various oxidizing agents. For example, hydrogen peroxide (H₂O₂) under visible light has been shown to convert quinoxalin-2(1H)-ones into quinoxaline-2,3(1H,4H)-diones. rsc.org This dione (B5365651) is also accessible through the treatment of substituted o-phenylenediamines with oxalic acid. nih.gov Another potential oxidative transformation is the formation of quinoxaline N-oxides, which can be prepared by oxidizing the quinoxaline nucleus with reagents like peroxy acids. rsc.org
Rearrangement Reactions
One of the significant transformations of the quinoxalinone core involves rearrangement reactions, particularly ring contractions that lead to the formation of benzimidazole (B57391) derivatives. These rearrangements can be triggered under various conditions, often initiated by nucleophilic attack, and represent a powerful method for scaffold hopping in drug discovery.
Research has demonstrated that quinoxalin-2(1H)-ones can undergo ring transformation to benzimidazoles, a reaction that highlights the dynamic nature of the heterocyclic system. rsc.orgresearchgate.net For instance, the hydrazinolysis of quinoxalin-2(1H)-one in boiling aqueous hydrazine has been shown to yield 2-methylbenzimidazole. rsc.org This transformation is believed to proceed via an initial nucleophilic addition of hydrazine to the C=N bond, followed by a cascade of bond cleavage and reformation steps.
A more general and synthetically advantageous method involves the acid-catalyzed rearrangement of spiro-quinoxalinone derivatives. rsc.org This process can lead to quantitative yields of benzimidazole derivatives under milder conditions compared to classical condensation methods. rsc.orgrsc.org The mechanism often involves the formation of an intermediate which, upon acid catalysis, undergoes ring-opening and subsequent recyclization to the thermodynamically more stable benzimidazolone or benzimidazole system. While not always a simple ring contraction, these rearrangements underscore the susceptibility of the quinoxaline diazine ring to transform into a five-membered imidazole (B134444) ring system. etsu.eduwikipedia.org Photochemical conditions can also induce ring contractions in related saturated N-heterocycles, suggesting another potential avenue for the rearrangement of quinoxalinone derivatives. nih.gov
Table 1: Examples of Quinoxalinone Rearrangements
| Starting Material Class | Reagent/Condition | Product Class | Reference |
| Quinoxalin-2(1H)-one | Hydrazine | 2-Methylbenzimidazole | rsc.org |
| Spiro-quinoxalinone | Acid catalyst | Benzimidazole derivative | rsc.org |
| 3-Aroyl-quinoxalin-2(1H)-ones | Enamines / Acid | 1-(Pyrrol-yl)benzimidazolone | researchgate.net |
Elaboration of Side Chains and Formation of Fused Systems
The chloro-substituent at the C3-position of this compound is an excellent electrophilic site, facilitating nucleophilic substitution reactions. This reactivity is central to the elaboration of side chains and the construction of more complex, fused heterocyclic architectures.
While direct Michael addition to the C3-position is not the primary pathway, the chloro group enables the introduction of nucleophiles that can subsequently participate in Michael-type reactions. A more common strategy involves the C-H functionalization of the quinoxalin-2(1H)-one core at the C3 position. Recent advances have shown that unactivated alkenes can be coupled with quinoxalin-2(1H)-ones via metal-free, oxidant-mediated reactions to form 3-alkylated derivatives. nih.gov
This strategy can be adapted for the synthesis of acrylic acid derivatives. For example, a three-component reaction involving a quinoxalin-2(1H)-one, an alkene, and a radical initiator can construct a C-C bond at the C3-position. By choosing an appropriate acrylic acid precursor or a surrogate, it is possible to install a side chain amenable to further modification. The reaction typically proceeds through a radical mechanism, where a radical is generated and adds to the alkene, followed by the addition of this new radical intermediate to the C3-position of the quinoxalinone ring. nih.gov
Table 2: Three-Component C-H Alkylation of Quinoxalin-2(1H)-ones with Alkenes
| Quinoxalinone | Alkene | Reagent/Condition | Product Type | Reference |
| Quinoxalin-2(1H)-one | Styrene | K₂S₂O₈, CH₃CN/H₂O | 3-Alkylquinoxalin-2(1H)-one | nih.gov |
| Quinoxalin-2(1H)-one | Styrene, DMSO | H₂O₂, metal-free | 3-Alkylquinoxalin-2(1H)-one | nih.gov |
The introduction of sulfur-containing moieties is a common strategy in medicinal chemistry to modulate the physicochemical properties of a lead compound. The C3-chloro atom of this compound is readily displaced by sulfur nucleophiles. Alternatively, direct C-H sulfenylation of the parent quinoxalin-2(1H)-one is also a viable and modern approach. dntb.gov.uamdpi.com
A particularly effective method involves the thionation of 3-chloro-quinoxalinone derivatives. For instance, 2,3-dichloroquinoxaline (B139996) can be selectively reacted with amines to form 2-alkanamino-3-chloroquinoxalines. These intermediates can then undergo a thionation reaction, where the remaining chlorine atom is replaced by sulfur. nih.govacs.org A novel, catalyst-free protocol utilizes an N-cyclohexyl dithiocarbamate (B8719985) salt as the thionating agent in refluxing ethanol. This process proceeds through an in-situ rearrangement to furnish the desired 3-alkylaminoquinoxaline-2(1H)-thiones in excellent yields. nih.govacs.org This method avoids harsh reagents like Lawesson's reagent or P₄S₁₀ and is noted for its operational simplicity and high efficiency. nih.gov
Table 3: Synthesis of 3-Alkylaminoquinoxaline-2(1H)-thiones
| Intermediate | Thionation Reagent | Solvent | Product | Overall Yield (%) | Reference |
| 2-Anilino-3-chloroquinoxaline | N-cyclohexyl dithiocarbamate salt | Ethanol | 3-(Anilino)quinoxaline-2(1H)-thione | 93 | nih.gov |
| 2-(Benzylamino)-3-chloroquinoxaline | N-cyclohexyl dithiocarbamate salt | Ethanol | 3-(Benzylamino)quinoxaline-2(1H)-thione | 91 | nih.gov |
| 2-Morpholino-3-chloroquinoxaline | N-cyclohexyl dithiocarbamate salt | Ethanol | 3-Morpholinoquinoxaline-2(1H)-thione | 90 | nih.gov |
Cycloaddition reactions provide a powerful and convergent approach to constructing fused heterocyclic systems. The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne to form a 1,2,3-triazole ring is a cornerstone of "click chemistry" and has been successfully applied to the quinoxaline scaffold. wikipedia.orgorganic-chemistry.orgresearchgate.net
To generate a triazole-fused quinoxalinone system, the this compound must first be converted into a derivative bearing either an azide or a terminal alkyne. A common strategy begins with the substitution of the C3-chloro group with hydrazine to form a 3-hydrazino-1-phenylquinoxalin-2(1H)-one intermediate. This hydrazine derivative can then be cyclized with various reagents to form a fused rsc.orgnih.govacs.orgtriazolo[4,3-a]quinoxalinone. nih.gov
More contemporary methods offer alternative pathways. A photoredox-catalyzed [3+2] cyclization between quinoxalinones and hypervalent iodine(III) reagents has been developed for the efficient synthesis of rsc.orgrsc.orgnih.govtriazolo-[1,5-a]quinoxalin-4(5H)-ones. acs.org Another elegant approach is the intramolecular azide-alkyne cycloaddition (IAAC). mdpi.com In this strategy, a precursor containing both an azide and an alkyne moiety tethered to the quinoxaline core is synthesized. Upon heating or catalysis, this precursor undergoes an intramolecular cyclization to yield the triazole-annulated product with high regioselectivity. nih.govmdpi.com These advanced methods, including copper-catalyzed azide-alkyne cycloaddition (CuAAC) and palladium-catalyzed C-H activation strategies, enable the construction of complex, polyheterocyclic compounds containing the triazolo-quinoxalinone core. nih.govnih.gov
Table 4: Strategies for Triazolo-Quinoxalinone Synthesis
| Strategy | Key Intermediate(s) | Key Reaction | Product Class | Reference(s) |
| Classical Cyclization | 3-Hydrazinoquinoxaline | Condensation/Cyclization | rsc.orgnih.govacs.orgTriazolo[4,3-a]quinoxaline | nih.gov |
| Photoredox Catalysis | Quinoxalinone, Hypervalent Iodine Reagent | [3+2] Cyclization | rsc.orgrsc.orgnih.govTriazolo[1,5-a]quinoxalin-4(5H)-one | acs.org |
| Intramolecular Cycloaddition | Azide- and alkyne-functionalized quinoxaline | Intramolecular Azide-Alkyne Cycloaddition (IAAC) | Fused 1,2,3-Triazoles | nih.govmdpi.com |
Spectroscopic Characterization and Advanced Structural Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for elucidating the molecular structure of a compound in solution.
Proton (¹H) and Carbon-13 (¹³C) NMR for Structural Elucidation
¹H and ¹³C NMR are primary methods for determining the carbon-hydrogen framework of an organic molecule.
¹H NMR: A ¹H NMR spectrum of 3-chloro-1-phenylquinoxalin-2(1H)-one would be expected to show distinct signals for the protons on the quinoxaline (B1680401) core and the N-phenyl substituent. The chemical shifts (δ, in ppm) would indicate the electronic environment of each proton, while the integration of the signals would correspond to the number of protons. Coupling constants (J, in Hz) between adjacent protons would provide information about their connectivity.
¹³C NMR: The ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule. The chemical shifts of the carbon signals would help to identify the types of carbons present (e.g., carbonyl, aromatic, etc.).
Without experimental data, a hypothetical data table cannot be accurately generated.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Regioselectivity
2D NMR techniques are crucial for establishing the precise connectivity of atoms within a molecule.
COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, confirming the arrangement of protons on the aromatic rings.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These spectra would establish direct one-bond correlations between protons and the carbon atoms they are attached to.
HMBC (Heteronuclear Multiple Bond Correlation): This technique is vital for determining long-range (2- and 3-bond) correlations between protons and carbons. For this compound, HMBC would be instrumental in confirming the position of the chloro substituent at C3 and the phenyl group at N1 by observing correlations between specific protons and carbons across the quinoxalinone core.
A detailed data table for 2D NMR correlations cannot be provided without experimental spectra.
Mass Spectrometry (MS) Techniques
Mass spectrometry provides information about the mass-to-charge ratio of a compound, allowing for the determination of its molecular weight and elemental composition.
| Technique | Expected Information |
| HRMS (e.g., ESI-TOF) | Precise m/z value for the molecular ion [M+H]⁺ or [M]⁺• |
MALDI-MS for Molecular Weight Confirmation
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) could also be employed to confirm the molecular weight of the compound, typically observing the protonated molecule [M+H]⁺.
| Technique | Expected Information |
| MALDI-MS | m/z value corresponding to the molecular weight |
X-ray Crystallography for Solid-State Structure Determination
| Parameter | Information to be Determined |
| Crystal System | e.g., Monoclinic, Orthorhombic, etc. |
| Space Group | The symmetry of the unit cell. |
| Unit Cell Dimensions | a, b, c, α, β, γ |
| Key Bond Lengths (Å) | e.g., C-Cl, C=O, N-C, C-C |
| Key Bond Angles (°) | e.g., Angles defining the geometry of the quinoxaline ring |
In the absence of published crystal structure data for this compound, no specific crystallographic parameters can be listed.
Molecular Geometry and Conformation Analysis
The precise molecular geometry and conformational preferences of this compound are dictated by the spatial arrangement of its constituent atoms and the rotational freedom around its single bonds. While specific crystallographic data for the title compound is not extensively detailed in the provided search results, the geometry of the core quinoxalinone ring system and the orientation of the phenyl substituent can be inferred from studies on closely related analogues.
For instance, in the related compound 1-methyl-3-phenylquinoxalin-2(1H)-one, the phenyl group is twisted with respect to the quinoxaline system, with reported dihedral angles of 19.3 (1)° and 30.4 (1)° for the two independent molecules in the asymmetric unit. nih.gov Similarly, for 1-allyl-3-phenylquinoxalin-2(1H)-one, the dihedral angles between the mean planes of the quinoxaline ring system and the phenyl ring are 38.27 (10)° and 37.14 (8)°. nih.gov This consistent non-planar arrangement suggests that the 1-phenyl and 3-substituted quinoxalin-2-one scaffold generally adopts a twisted conformation to minimize steric hindrance between the phenyl ring and the quinoxaline core.
In the absence of a substituent at the N1 position, as in 3-phenylquinoxalin-2(1H)-one, the molecules are noted to be essentially flat. researchgate.net However, the introduction of the chloro group at the 3-position in this compound would likely influence the electronic distribution and local geometry of the heterocyclic ring. The specific bond lengths and angles would be best determined by dedicated X-ray diffraction studies on the title compound.
Table 1: Selected Torsion Angles in Related Quinoxalinone Derivatives
| Compound | Torsion Angle | Value (°) |
| 1-allyl-3-phenylquinoxalin-2(1H)-one | C1—C6—C7—N12 | 36.6 (2) |
| 1-allyl-3-phenylquinoxalin-2(1H)-one | C51—C56—C57—N62 | -35.7 (2) |
| 1-allyl-3-phenylquinoxalin-2(1H)-one | C8—N9—C18—C19 | 90.7 (2) |
| 1-allyl-3-phenylquinoxalin-2(1H)-one | C58—N59—C68—C69 | -91.8 (2) |
This table presents data for a related compound to illustrate potential conformational features.
Crystal Packing and Intermolecular Interactions
The solid-state architecture of this compound is determined by the intricate network of intermolecular forces that govern how individual molecules arrange themselves in the crystal lattice. These interactions are fundamental to the material's physical properties.
In related quinoxalinone structures, a variety of intermolecular interactions have been observed. For 3-phenylquinoxalin-2(1H)-one, the crystal structure reveals one-dimensional chains where molecules are linked by strong N—H⋯O hydrogen bonds, forming molecular dimers. researchgate.net These dimers are further connected by weak C—H⋯N interactions. researchgate.net Additionally, π–π stacking interactions are present, with a distance of 3.972 (6) Å between neighboring quinoxaline rings. researchgate.net
In the case of N1-substituted derivatives like 1-allyl-3-phenylquinoxalin-2(1H)-one, π-stacking interactions also play a significant role in the crystal cohesion, with an average distance of 3.397 (3) Å between quinoxaline moieties. nih.gov Weak C—H⋯O interactions are also observed in this structure. nih.gov The study of 1-pentyl-3-phenylquinoxalin-2(1H)-one highlights a rich network of non-covalent interactions, including π–π stacking, non-conventional C-H⋯O hydrogen bonding, C=O⋯π, and C-H⋯π interactions, which collectively dictate the supramolecular framework. researchgate.netresearchgate.net
Given these precedents, it is highly probable that the crystal structure of this compound would also be stabilized by a combination of hydrogen bonding (if the N1-position is unsubstituted), halogen bonding involving the chlorine atom, and π–π stacking interactions between the aromatic rings. The specific nature and geometry of these interactions would require detailed crystallographic analysis.
Table 2: Intermolecular Interaction Data for Related Quinoxalinone Derivatives
| Compound | Interaction Type | Distance (Å) |
| 3-phenylquinoxalin-2(1H)-one | N—H⋯O | 2.792 (4) |
| 3-phenylquinoxalin-2(1H)-one | C—H⋯N | 3.560 (6) |
| 3-phenylquinoxalin-2(1H)-one | π–π stacking | 3.972 (6) |
| 1-allyl-3-phenylquinoxalin-2(1H)-one | π–π stacking | 3.397 (3) |
This table presents data for related compounds to illustrate potential intermolecular interactions.
Theoretical and Computational Investigations of Quinoxalinones
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful computational quantum mechanical modelling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied in chemistry and materials science to predict molecular geometries, electronic properties, and spectroscopic data. For a molecule like 3-chloro-1-phenylquinoxalin-2(1H)-one, DFT calculations would provide fundamental insights into its structural and electronic characteristics.
Geometry Optimization and Conformational Analysis
Geometry optimization is a fundamental DFT procedure to determine the lowest energy structure of a molecule. The process systematically adjusts the atomic coordinates to find a stationary point on the potential energy surface, corresponding to a stable conformation. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the most stable three-dimensional arrangement.
Conformational analysis would explore the rotational barriers and different spatial arrangements (conformers) of the molecule, particularly focusing on the rotation of the phenyl group attached to the nitrogen atom (N1). By mapping the potential energy surface as a function of key dihedral angles, researchers could identify the global minimum energy conformer and other low-energy isomers, providing insight into the molecule's flexibility and preferred shape in the gas phase or in solution.
Electronic Structure and Frontier Molecular Orbital (HOMO-LUMO) Analysis
The electronic structure of a molecule governs its reactivity and optical properties. DFT calculations provide detailed information about the distribution of electrons and the energies of molecular orbitals.
Frontier Molecular Orbital (FMO) analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy level suggests a better electron-donating capability.
LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy level indicates a better electron-accepting capability.
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter that relates to the molecule's chemical reactivity and kinetic stability. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily excitable.
For this compound, this analysis would reveal how the chloro and phenyl substituents influence the electron density distribution on the quinoxalinone core and predict its reactivity profile.
Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, UV-Vis Absorption)
DFT methods can accurately predict various spectroscopic properties, which is invaluable for structure verification and interpretation of experimental data.
NMR Chemical Shifts: Theoretical calculations of nuclear magnetic shielding tensors can be converted into NMR chemical shifts (e.g., ¹H and ¹³C). By comparing the calculated shifts for a proposed structure with experimental spectra, one can confirm or elucidate the molecular structure.
UV-Vis Absorption: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths. scispace.com This information is used to simulate the UV-Vis absorption spectrum, predicting the wavelengths of maximum absorption (λmax) that correspond to electronic transitions, typically from the HOMO to the LUMO or other low-lying unoccupied orbitals. researchgate.net
Non-Covalent Interaction (NCI) Analysis
Non-covalent interactions, such as hydrogen bonds and van der Waals forces, are crucial in determining the packing of molecules in the solid state and their interactions in biological systems.
Hirshfeld Surface Analysis for Intermolecular Contacts
Hirshfeld surface analysis is a graphical method used to visualize and quantify intermolecular interactions in a crystal structure. nih.goviucr.org The surface is generated by partitioning the crystal electron density into molecular fragments. By mapping properties like d_norm (normalized contact distance) onto this surface, one can identify specific intermolecular contacts.
Red spots on the d_norm surface indicate close contacts, often corresponding to hydrogen bonds.
Blue regions represent longer contacts.
White areas denote contacts around the van der Waals separation distance.
This analysis produces a 2D "fingerprint plot" that summarizes all intermolecular contacts, providing quantitative percentages for different types of interactions (e.g., H···H, C···H, O···H), which helps in understanding the crystal packing forces. nih.gov
Quantum Theory of Atoms-in-Molecules (QTAIM)
The Quantum Theory of Atoms in Molecules (QTAIM) is a model that analyzes the topology of the electron density to define atoms, chemical bonds, and molecular structure. It can be used to characterize the nature of both covalent and non-covalent interactions.
By locating bond critical points (BCPs) in the electron density between interacting atoms, QTAIM provides quantitative information about the interaction strength and type. The values of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP are used to classify the interaction. For instance, negative values of the Laplacian are indicative of shared-shell (covalent) interactions, while positive values typically signify closed-shell interactions, such as hydrogen bonds and van der Waals forces.
Independent Gradient Model (IGM) and Natural Bond Orbital (NBO) Methods
The Independent Gradient Model (IGM) is a computational method used for the visual analysis of intramolecular and intermolecular interactions. nih.govchemrxiv.org It helps in identifying and characterizing non-covalent interactions such as hydrogen bonds, van der Waals forces, and π-π stacking by plotting isosurfaces in regions of significant atomic orbital overlap. An advancement of this method, the IGM based on Hirshfeld partition (IGMH), offers a more rigorous physical background by using atomic densities from the actual molecular electron density, which can provide a clearer graphical representation of weak interactions. nih.govchemrxiv.org For a molecule like this compound, IGM or IGMH analysis could visually map the interactions between the phenyl ring and the quinoxalinone core, as well as potential intermolecular interactions in a crystal lattice or a binding pocket.
Natural Bond Orbital (NBO) analysis provides a quantum mechanical description of bonding and electron delocalization within a molecule. It examines the interactions between filled donor orbitals and empty acceptor orbitals, quantifying their stabilization energy. dergi-fytronix.com In quinoxalinone systems, NBO analysis can elucidate the extent of π-conjugation across the bicyclic ring system and the attached phenyl group. For instance, analysis of a related compound, 2-chloro-7-methylquinoline-3-carbaldehyde, revealed significant π-π* orbital interactions within the rings. dergi-fytronix.com A similar analysis on this compound would quantify the electron delocalization, hyperconjugative effects, and the influence of the chloro and phenyl substituents on the electronic structure of the quinoxalinone core.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide detailed information on the conformational flexibility and dynamic behavior of ligands and their complexes with biological targets. For quinoxalin-2-one derivatives, MD simulations have been employed to refine structural models of ligand-receptor binding. nih.gov By simulating the dynamic behavior of the complex, researchers can assess the stability of binding poses predicted by molecular docking and identify key interactions that persist over time. nih.gov For this compound, an MD simulation could reveal the rotational freedom of the N1-phenyl group and the flexibility of the quinoxalinone ring system, which are crucial for adapting to the shape and electrostatic environment of a target's active site. Such simulations can confirm the stability of predicted hydrogen bonds and hydrophobic interactions, providing a more accurate model of the binding event. nih.gov
Computational Studies for Mechanistic Insights
Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions by modeling the structures and energies of reactants, products, and transition states. For reactions involving quinoxalin-2(1H)-ones, such as direct C-H functionalization, computational studies can map out the entire reaction pathway. nih.gov These reactions often proceed through radical mechanisms, which can be investigated computationally. nih.gov For example, the K₂S₂O₈-mediated three-component reaction to synthesize 3-substituted quinoxalin-2(1H)-ones has been proposed to involve a radical cascade mechanism. nih.gov Although specific transition state modeling for this compound is not detailed in the available literature, this approach would typically involve calculating the energy barriers for various potential pathways to determine the most favorable reaction mechanism. Control experiments, such as the addition of radical scavengers like TEMPO, are often used alongside computational models to confirm the involvement of radical intermediates. nih.gov
Structure-Activity Relationship (SAR) studies are essential for optimizing lead compounds in drug discovery. These studies correlate specific structural features of a molecule with its biological activity. For quinoxalinone derivatives, SAR analyses have provided critical insights for developing potent inhibitors against various targets. nih.govmdpi.com
Key SAR findings for quinoxalinone derivatives include:
Substitution at the N1-position: The nature of the substituent at the N1 position significantly influences activity.
Modifications at the C3-position: The introduction of different moieties at the C3 position, such as hydrazinylcarboxamide or hydrazinylcarbothioamide, has been explored to enhance anticonvulsant activity. researchgate.net
Substituents on the Benzenoid Ring: Electron-withdrawing or electron-donating groups on the fused benzene (B151609) ring can modulate the electronic properties and, consequently, the biological activity of the entire scaffold.
Linker Groups: The type of linker connecting the quinoxalinone core to other chemical moieties is crucial. For instance, an NH-CO linker at the second position was found to increase anticancer activity, whereas aliphatic linkers decreased it. mdpi.com
Computational descriptors (e.g., electronic properties, hydrophobicity, steric parameters) are often used to quantify these relationships and build predictive SAR models. For example, a study on quinoxalin-2-one derivatives as PDGFβR inhibitors used ligand-binding free energies derived from molecular modeling to establish a strong SAR, identifying a key hydrophobic interaction pocket. nih.gov
Table 1: Summary of Key Structure-Activity Relationship (SAR) Findings for Quinoxalinone Derivatives
| Scaffold Position | Modification | Effect on Biological Activity | Target/Activity | Reference |
|---|---|---|---|---|
| C2 | NH-CO Linker | Increased Activity | Anticancer (MCF-7, HCT116) | mdpi.com |
| C2 | Aliphatic Linker | Decreased Activity | Anticancer | mdpi.com |
| C3 | Hydrazinylcarboxamide/Hydrazinylcarbothioamide | Promising Activity | Anticonvulsant | researchgate.net |
| C3 | Aliphatic CH₂ Linker | Essential for Activity | Anticancer (Leukemia) | mdpi.com |
| - | Substitution on Phenyl Ring | Modulates Binding Affinity | PDGFβR Inhibition | nih.gov |
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov It is widely used to understand the molecular basis of ligand-target interactions and to screen virtual libraries of compounds. Numerous studies have employed molecular docking to investigate the interaction of quinoxalinone derivatives with various biological targets. nih.gov
For example, derivatives of 6-(morpholinosulfonyl)quinoxalin-2(1H)-one were docked into the active site of S. aureus DNA gyrase, showing a good binding mode and providing a rationale for their observed antimicrobial activity. Similarly, docking studies of quinoxalin-2-one derivatives against the platelet-derived growth factor-beta receptor (PDGFβR) helped identify crucial hydrophobic interactions. nih.gov Docking of fluoroquinoline derivatives against E. coli DNA Gyrase B revealed binding affinities ranging from -6.1 to -7.2 kcal/mol. researchgate.net These studies typically identify key amino acid residues involved in hydrogen bonding, hydrophobic interactions, and π-stacking, which are critical for the ligand's affinity and specificity.
Table 2: Molecular Docking Studies of Quinoxalinone Derivatives with Biological Targets
| Target Protein (PDB ID) | Ligand Class | Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |
|---|---|---|---|---|
| S. aureus DNA Gyrase | 6-(Morpholinosulfonyl)quinoxalin-2(1H)-one derivatives | Not Specified | Not Specified | |
| PDGFβR | Quinoxalin-2-one derivatives | Not Specified | Hydrophobic pocket residues | nih.gov |
| E. coli DNA Gyrase B | Fluoroquinoline derivatives | -6.1 to -7.2 | Not Specified | nih.govresearchgate.net |
| Human Topoisomerase IIα | Fluoroquinoline derivatives | -6.8 to -7.4 | Not Specified | researchgate.net |
| α-Amylase (6OCN) | Phenylhydrazono phenoxyquinolines | Not Specified | Not Specified | nih.gov |
| COX-2 | Quinoxalinone Schiff's bases | Not Specified | Not Specified | nih.gov |
Molecular Docking for Ligand-Biological Target Interaction Mechanisms (In vitro/In silico, non-clinical)
Enzyme Inhibition Pathways (e.g., Topoisomerase II, Protoporphyrinogen Oxidase, Kinases)
Quinoxalinone derivatives have been identified as inhibitors of several key enzymes, a property that underpins much of their therapeutic potential. mdpi.com Computational studies, such as molecular docking and quantum mechanics calculations, have been instrumental in understanding the specific interactions that lead to this inhibition.
Topoisomerase II: Topoisomerase II is a vital enzyme involved in managing DNA topology, making it a key target for anticancer drugs. nih.govsapub.org Quinoxaline (B1680401) derivatives have shown promise as inhibitors of this enzyme. mdpi.comnih.govsapub.org Computational docking studies on various quinoxalinone compounds reveal that the flat quinoxaline ring structure is crucial for its action, allowing it to intercalate between DNA base pairs. nih.gov This intercalation distorts the DNA helix and stabilizes the covalent complex formed between Topoisomerase II and DNA, ultimately leading to cell death in cancer cells. sapub.org Some derivatives have demonstrated inhibitory effects on topoisomerase II with IC50 values in the micromolar range. sapub.org
Protoporphyrinogen Oxidase (PPO): PPO is a key enzyme in the biosynthesis of chlorophyll and heme. nih.gov Its inhibition can lead to the accumulation of protoporphyrinogen IX, which, upon light exposure, causes oxidative damage and cell death, a mechanism exploited in some herbicides. Computational studies on the interaction between quinoxaline derivatives and PPO from Nicotiana tabacum (NtPPO) have been performed using molecular docking and DFT-based quantum mechanics. nih.gov These studies suggest that quinoxalinone compounds can bind within a hydrophobic pocket of the enzyme. nih.gov The binding is characterized by noncovalent interactions, with binding energies estimated to be between -19.5 to -25.5 kJ/mol. nih.gov
Kinases: Protein kinases are a large family of enzymes that regulate a majority of cellular pathways, and their dysregulation is a hallmark of cancer. mdpi.com Quinoxalinone derivatives have been investigated as inhibitors of several kinases, including Fibroblast Growth Factor Receptor 1 (FGFR1) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). rsc.orgmdpi.comresearchgate.net Molecular docking studies have provided insights into the binding modes of these compounds within the ATP-binding pocket of the kinases. rsc.orgmdpi.com For instance, studies on 3-vinyl-quinoxalin-2(1H)-one derivatives as FGFR1 inhibitors showed that the quinoxalinone core can form crucial hydrogen bonds with amino acid residues in the kinase domain. rsc.orgportico.org
| Enzyme Target | Potential Interacting Residues | Type of Interaction |
| Topoisomerase II | DNA base pairs | Intercalation |
| Protoporphyrinogen Oxidase | Ile168, Ile311, Ile412, Met365, Phe65, Val164 | Hydrophobic interactions |
| Kinases (e.g., EGFR) | LYS721, MET769, ALA698, ARG817, ASN818 | Hydrogen bonding, π-cation |
DNA Binding Mechanisms (non-clinical context)
The planar structure of the quinoxaline ring system is well-suited for interaction with DNA. nih.gov In a non-clinical context, theoretical studies have explored the mechanisms by which these compounds can bind to the DNA double helix. The primary mode of interaction is believed to be intercalation, where the flat aromatic core of the quinoxalinone slides between the base pairs of the DNA. nih.gov This mode of binding is a characteristic feature of many quinoxaline-based anticancer agents. nih.gov
Computational models suggest that once intercalated, the quinoxalinone derivative can be stabilized by van der Waals forces and potentially by hydrogen bonds with the DNA backbone or the edges of the base pairs. This interaction can cause a local unwinding of the DNA helix and interfere with the processes of replication and transcription. The specific substituents on the quinoxalinone core can influence the binding affinity and sequence selectivity. For instance, side chains can be designed to fit into the minor or major grooves of the DNA, further strengthening the interaction. nih.gov
Advanced Applications of 3 Chloro 1 Phenylquinoxalin 2 1h One and Its Derivatives in Materials and Applied Chemical Sciences
Role as Versatile Building Blocks and Intermediates in Complex Organic Synthesis
The reactivity of the chlorine atom at the C3 position of the 1-phenylquinoxalin-2(1H)-one core makes it an excellent electrophilic site, rendering the molecule a highly versatile building block for the construction of more complex heterocyclic systems. This reactivity allows for a variety of substitution reactions, enabling the introduction of diverse functional groups and the formation of new carbon-carbon and carbon-heteroatom bonds.
The utility of chloro-substituted quinoxalines as intermediates is well-documented. For instance, the chlorine at the C2 position of 2-chloro-3-methylquinoxaline (B189447) can be readily displaced by nucleophiles to introduce ether linkages, demonstrating the lability of the chloro group in such systems. mdpi.com This principle is directly applicable to 3-chloro-1-phenylquinoxalin-2(1H)-one, where the chloro substituent serves as a handle for molecular transformations.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, have emerged as powerful tools in modern organic synthesis. These reactions are particularly effective for creating C-C and C-N bonds, respectively, with aryl halides. The chloro group in this compound makes it a suitable substrate for these transformations, opening avenues for the synthesis of a vast library of derivatives with tailored properties. For example, the Suzuki-Miyaura coupling of chloroquinoxaline N-oxides with arylboronic acids has been successfully demonstrated, highlighting the feasibility of such reactions on the quinoxaline (B1680401) scaffold. Although direct examples with this compound are not explicitly detailed in the provided search results, the general reactivity of chloroquinoxalines in these coupling reactions is well-established.
Furthermore, quinoxalin-2(1H)-ones are amenable to multicomponent reactions, which are highly efficient processes that allow for the construction of complex molecules in a single step from three or more starting materials. These reactions often proceed with high atom economy and can be used to generate diverse molecular architectures. The functionalization of the quinoxalin-2(1H)-one core at the C3 position through such reactions has been explored to synthesize a variety of derivatives. acs.org The presence of the chloro group in this compound can be leveraged either as a reactive site for subsequent modification after a multicomponent reaction or as a directing group to influence the regioselectivity of the reaction.
The synthesis of fused heterocyclic systems is another area where this compound can serve as a key precursor. The reactive chloro group can participate in intramolecular cyclization reactions, leading to the formation of novel polycyclic aromatic compounds with potentially interesting photophysical or biological properties. The development of synthetic routes to prepare quinoxaline derivatives is crucial due to their presence in a wide range of biologically active compounds. nih.gov
Applications in Optoelectronic and Polymeric Materials
The inherent electronic properties of the quinoxaline ring system, characterized by its electron-deficient nature, make it an attractive component for the design of organic materials with applications in optoelectronics. The ability to readily modify the quinoxaline core through the versatile chloro substituent in this compound allows for the fine-tuning of these electronic properties.
Organic Light-Emitting Devices (OLEDs)
Quinoxaline derivatives have been investigated as materials for various layers in Organic Light-Emitting Devices (OLEDs), including as host materials for phosphorescent emitters. A novel bipolar donor-acceptor-donor (D-A-D) type quinoxaline derivative, 2,3-di(9H-carbazol-9-yl)quinoxaline (DCQ), has been synthesized and utilized as a yellow host material in phosphorescent OLEDs (PHOLEDs), demonstrating good electron and hole transport properties. researchgate.net While this example does not directly involve a 1-phenylquinoxalin-2(1H)-one moiety, it underscores the potential of the quinoxaline core in OLED applications. The introduction of a phenyl group at the N1 position and the ability to functionalize the C3 position of this compound provide a strategic approach to designing new host or emissive materials with tailored energy levels and charge-transport characteristics for high-performance OLEDs.
Development of Fluorescent Probes and Derivatization Reagents
The unique photophysical properties of the quinoxalin-2(1H)-one scaffold, including its inherent fluorescence, make it a promising platform for the development of fluorescent probes and derivatization reagents for analytical applications.
Design Principles for Enhanced Fluorescence Quantum Yields
The design of a fluorescent probe typically involves a fluorophore, a linker, and a recognition motif. nih.gov The quinoxalin-2(1H)-one core can serve as the fluorophore, and its fluorescence properties can be modulated by introducing various substituents. The design of novel fluorescent probes often aims to achieve specific functionalities, such as sensing for particular analytes or providing information about the local environment.
The quantum yield of fluorescence is a critical parameter for a fluorescent probe, and it can be enhanced through rational molecular design. This often involves the strategic placement of electron-donating and electron-withdrawing groups to create intramolecular charge transfer (ICT) states, which can lead to strong and environmentally sensitive fluorescence. The synthesis of 3-vinyl-quinoxalin-2(1H)-one derivatives has been explored for their biological activity, and such modifications can also influence their photophysical properties. nih.govdovepress.com While specific quantum yield data for derivatives of this compound were not found in the provided search results, the general principles of fluorophore design suggest that substitution at the C3 position, made possible by the chloro leaving group, would be a key strategy to tune the fluorescence quantum yield.
Utility in Microanalysis and Chromatographic Detection
Fluorescent derivatization is a widely used technique in analytical chemistry, particularly in high-performance liquid chromatography (HPLC), to enhance the detection sensitivity of analytes that lack a native chromophore or fluorophore. A derivatization reagent reacts with the analyte to form a fluorescent product that can be easily detected.
Quinoxalinone derivatives have been successfully employed as fluorescent derivatization reagents. For instance, certain quinoxalinone derivatives have been used for the sensitive detection of triterpenoids in HPLC by targeting their hydroxyl and carboxyl groups. nih.gov The introduction of a reactive group onto the quinoxalinone scaffold allows it to be used for labeling various classes of compounds. The chloro group in this compound can be substituted with a moiety that is reactive towards specific functional groups (e.g., amines, thiols, or carboxylic acids), thereby creating a tailored derivatization reagent.
The following table summarizes the key applications and potential of this compound and its derivatives in the fields discussed:
| Application Area | Role of this compound | Key Research Findings/Potential |
| Complex Organic Synthesis | Versatile building block and intermediate. | The reactive chloro group allows for various substitution and coupling reactions to build complex heterocyclic systems. mdpi.comacs.org |
| OLEDs | Precursor for host or emissive materials. | Quinoxaline derivatives show promise in OLEDs, and functionalization of the 1-phenylquinoxalin-2(1H)-one core can tune electronic properties. researchgate.net |
| Low Band Gap Polymers | Monomer for polymerization. | Quinoxaline-based polymers exhibit good thermal stability and have potential for low band gaps, suitable for organic electronics. acs.orgacs.orgd-nb.info |
| Fluorescent Probes | Core fluorophore for probe design. | The quinoxalinone scaffold is fluorescent, and its properties can be modulated through substitution at the C3 position to create sensors. nih.govnih.gov |
| Derivatization Reagents | Precursor for analytical reagents. | The chloro group can be replaced with a reactive moiety for labeling analytes in chromatographic analysis. nih.gov |
Corrosion Inhibition Studies
The application of this compound and its derivatives as corrosion inhibitors for various metals in acidic environments has garnered significant attention. Their efficacy stems from their ability to adsorb onto the metal surface, forming a protective barrier that mitigates the corrosive action of the surrounding medium.
Adsorption Mechanisms on Metal Surfaces
The primary mechanism of corrosion inhibition by quinoxalinone derivatives is through their adsorption onto the metal surface. This process involves the sharing of electrons between the inhibitor molecule and the metal. The presence of heteroatoms such as nitrogen and oxygen, along with π-electrons in the aromatic rings of the quinoxalinone structure, facilitates this interaction. These molecules can adsorb onto the metal surface through a combination of physisorption (electrostatic interactions) and chemisorption (covalent bonding).
The adsorption of these compounds often follows the Langmuir adsorption isotherm, which suggests the formation of a monolayer of the inhibitor on the metal surface. scispace.comnajah.edu This adsorption is a spontaneous process. acs.org The effectiveness of the inhibitor is influenced by its concentration, with inhibition efficiency generally increasing as the concentration of the inhibitor rises. scispace.comnajah.edu
Studies on various quinoxaline derivatives have shown that they act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. The formation of a protective film by the inhibitor molecules on the metal surface has been confirmed by techniques such as scanning electron microscopy (SEM). acs.org The stability and protective nature of this film are crucial for high inhibition efficiency. The interaction involves the donation of electrons from the inhibitor's high-energy occupied molecular orbitals (HOMO) to the vacant d-orbitals of the metal, and the acceptance of electrons from the metal into the inhibitor's low-energy unoccupied molecular orbitals (LUMO).
The table below summarizes the adsorption characteristics of some quinoxalinone derivatives on metal surfaces.
| Inhibitor | Metal | Corrosive Medium | Adsorption Isotherm | Inhibition Type |
| Quinoxalin-6-yl derivatives | Mild Steel | 1 M HCl | Frumkin | Mixed |
| (E)-3-styrylquinoxalin-2(1H)-one (STQ) | Mild Steel | 1.0 M HCl | Langmuir | Mixed |
| (E)-1-benzyl-3-(4-methoxystyryl) quinoxalin-2(1H)-one (BMQ) | Mild Steel | 1.0 M HCl | Langmuir | Mixed |
| (E)-3-(2-(furan-2-yl) vinyl) quinoxalin-2(1H)-one (FVQ) | Mild Steel | 1.0 M HCl | Langmuir | Mixed |
| 1,4-dihydroquinoxaline-2,3-dione derivatives | Mild Steel | 1M H2SO4 | Langmuir | Not Specified |
Quantum Chemical Descriptors for Inhibition Efficiency
Quantum chemical calculations, particularly Density Functional Theory (DFT), have become instrumental in understanding the relationship between the molecular structure of quinoxalinone derivatives and their corrosion inhibition efficiency. scispace.comnih.gov Several quantum chemical descriptors are calculated to predict the effectiveness of these compounds as corrosion inhibitors.
Key descriptors include:
EHOMO (Energy of the Highest Occupied Molecular Orbital): A higher EHOMO value indicates a greater tendency of the molecule to donate electrons to the empty d-orbitals of the metal, leading to better inhibition efficiency.
ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): A lower ELUMO value suggests a greater ability of the molecule to accept electrons from the metal surface, which also contributes to inhibition.
Energy Gap (ΔE = ELUMO - EHOMO): A smaller energy gap implies higher reactivity of the inhibitor molecule, generally resulting in stronger adsorption and better corrosion inhibition. lew.ro
Dipole Moment (μ): A higher dipole moment may increase the adsorption of the inhibitor on the metal surface. researchgate.net
Electronegativity (χ): This descriptor helps in understanding the electron-donating or accepting nature of the inhibitor.
Global Hardness (η) and Softness (σ): Soft molecules are generally more reactive and tend to be better corrosion inhibitors. scispace.com
Fraction of Electrons Transferred (ΔN): This parameter quantifies the number of electrons transferred from the inhibitor to the metal surface. A positive value indicates electron donation. scispace.comresearchgate.net
Theoretical data from these calculations have been found to be in good agreement with experimental results. scispace.comresearchgate.net The following table presents some calculated quantum chemical parameters for a few quinoxaline derivatives.
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (μ) (Debye) | Inhibition Efficiency Trend |
| 1-[4-acetyl-2-(4-chlorophenyl) quinoxalin-1(4H)-yl] acetone (A) | Not Specified | Not Specified | Not Specified | Not Specified | B > A > C |
| 2-(4-(2-ethoxy-2-oxoethyl)-2-p-tolylquinoxalin-1(4H)-yl) acetate (B) | Not Specified | Not Specified | Not Specified | Not Specified | B > A > C |
| 2-(4-methylphenyl)-1,4-dihydroquinoxaline (C) | Not Specified | Not Specified | Not Specified | Not Specified | B > A > C |
Development of Pesticidal Agents
Quinoxaline derivatives, including those related to this compound, have emerged as a promising class of compounds in the development of new pesticides, exhibiting a range of activities against various agricultural pests. acs.orgnih.gov
Herbicidal Activity and Mode-of-Action Studies (e.g., Protoporphyrinogen Oxidase Inhibitors)
Certain derivatives of 3-phenylquinoxalin-2(1H)-one have demonstrated significant herbicidal properties. acs.orgnih.gov A notable mode of action for these compounds is the inhibition of protoporphyrinogen oxidase (PPO). acs.orgnih.gov PPO is a key enzyme in the biosynthesis of chlorophyll and heme in plants. Its inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light, causes rapid cell membrane disruption and plant death. Herbicides targeting PPO are known for their rapid action and broad-spectrum weed control. nih.gov
Research has identified specific quinoxaline derivatives with potent PPO-inhibiting activity. For instance, 2-(6-methoxy-2-oxo-3-phenylquinoxalin-1(2H)-yl)acetonitrile has been highlighted as a PPO-inhibiting herbicide. acs.orgnih.gov The structural features of the quinoxalinone core are crucial for its interaction with the active site of the PPO enzyme.
The table below shows the herbicidal activity of some quinoxalinone derivatives.
| Compound | Target Weeds | Application Method | Activity Level at 37.5-150 g ai/ha | Crop Safety |
| Cycloalka[d]quinazoline-2,4-dione-benzoxazinones (e.g., 17i) | Broadleaf weeds | Post-emergent | >80% control | Safe for wheat at 150 g ai/ha |
Fungicidal Activity against Plant Pathogens
In addition to their herbicidal effects, several quinoxaline derivatives have shown broad-spectrum fungicidal activity against important plant pathogens. acs.orgnih.gov The compound 2-(6-methoxy-2-oxo-3-phenylquinoxalin-1(2H)-yl)acetonitrile, also identified as a herbicide, possesses significant fungicidal properties against Colletotrichum species, which are responsible for anthracnose diseases in a wide range of crops. acs.orgnih.gov
The development of fungicides with novel modes of action is crucial for managing the emergence of resistant fungal strains. Quinoxaline derivatives represent a chemical scaffold with the potential to yield new and effective antifungal agents for crop protection.
The following table summarizes the fungicidal activity of some quinoxaline derivatives.
| Compound | Target Pathogen | EC50 (μg/mL) | Commercial Fungicide for Comparison | EC50 of Commercial Fungicide (μg/mL) |
| Quinoxaline derivative 5j | Rhizoctonia solani | 8.54 | Azoxystrobin | 26.17 |
| Quinoxaline derivative 5t | Rhizoctonia solani | 12.01 | Azoxystrobin | 26.17 |
Insecticidal Activity
Research into the biological activities of quinoxaline derivatives has also revealed their potential as insecticides. acs.orgnih.gov Studies have demonstrated the efficacy of certain synthesized quinoxaline compounds against agricultural pests such as the cowpea aphid (Aphis craccivora). acs.org The insecticidal activity is evaluated based on the median lethal concentration (LC50), which is the concentration of the compound required to kill 50% of the test insect population within a specified time.
The insecticidal potential of these compounds adds to their versatility in agricultural applications, offering the possibility of developing broad-spectrum pest control agents.
The table below presents the insecticidal activity of selected quinoxaline derivatives against the cowpea aphid.
| Compound | Pest | LC50 (ppm) after 24h |
| Derivative 16 | Aphis craccivora | 0.021 |
| Derivative 27 | Aphis craccivora | 0.039 |
| Derivative 20 | Aphis craccivora | 0.053 |
| Derivative 9 | Aphis craccivora | 0.101 |
| Derivative 15 | Aphis craccivora | 0.227 |
Q & A
Q. How do substituents on the quinoxaline core influence biological activity?
- Methodological Answer : Substituents modulate electronic and steric properties, affecting bioactivity. 3-Phenyl derivatives exhibit antibacterial activity due to enhanced lipophilicity, while allyl or benzyl groups at N1 improve membrane permeability . In vitro assays (e.g., MTT for cytotoxicity) paired with computational docking (e.g., SIRT1 inhibition studies) reveal structure-activity relationships .
Q. What are the challenges in synthesizing halogenated quinoxalin-2(1H)-one derivatives?
- Methodological Answer : Chlorination at the 3-position often requires harsh conditions (e.g., POCl/DMF), risking side reactions like ring oxidation. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol) is critical to isolate products like this compound . LC-MS monitoring helps track reaction progress and identify byproducts .
Data Analysis and Experimental Design
Q. How should researchers analyze conflicting spectroscopic and crystallographic data?
- Methodological Answer : Cross-validate using complementary techniques. For example, NMR-derived torsion angles should align with SC-XRD results. In cases of divergence (e.g., dynamic disorder in crystals), variable-temperature NMR or DFT calculations (e.g., Gaussian at B3LYP/6-31G*) reconcile discrepancies .
Q. What experimental controls are essential in biological assays for quinoxaline derivatives?
- Methodological Answer : Include positive controls (e.g., cisplatin for cytotoxicity) and solvent controls (e.g., DMSO ≤0.1%). Dose-response curves (1–100 µM) and triplicate measurements ensure reproducibility. For antimicrobial studies, follow CLSI guidelines for MIC determination against standard strains .
Safety and Handling
Q. What safety protocols are recommended for handling quinoxalin-2(1H)-one derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
